molecular formula C18H19NO2 B12858625 (4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone

Cat. No.: B12858625
M. Wt: 281.3 g/mol
InChI Key: PAVWMSBTJPUGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is a complex organic compound that features a biphenyl core substituted with a hydroxy and methyl group, and a pyrrolidinyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

(4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the carbonyl group to a hydroxyl group.

    Substitution: Introduction of various substituents onto the biphenyl core.

Scientific Research Applications

(4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds with proteins, influencing their activity. The biphenyl core can interact with hydrophobic pockets in enzymes, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a methoxy group instead of a methyl group.

    4-Pyrrolidin-3-yl morpholine: Contains a pyrrolidinyl group but with a different core structure.

Uniqueness

(4’-Hydroxy-3’-methyl-[1,1’-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone is unique due to its specific substitution pattern on the biphenyl core and the presence of both hydroxy and methanone functional groups. This combination of features provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

[2-(4-hydroxy-3-methylphenyl)phenyl]-pyrrolidin-3-ylmethanone

InChI

InChI=1S/C18H19NO2/c1-12-10-13(6-7-17(12)20)15-4-2-3-5-16(15)18(21)14-8-9-19-11-14/h2-7,10,14,19-20H,8-9,11H2,1H3

InChI Key

PAVWMSBTJPUGJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)C3CCNC3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.